2-(Ethylsulfanyl)-3-quinolinecarbaldehyde
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Overview
Description
2-(Ethylsulfanyl)-3-quinolinecarbaldehyde is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with an ethylsulfanyl group at the 2-position and an aldehyde group at the 3-position, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)-3-quinolinecarbaldehyde typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via a nucleophilic substitution reaction using ethylthiol and a suitable leaving group on the quinoline ring.
Formylation: The aldehyde group can be introduced using the Vilsmeier-Haack reaction, where the quinoline derivative is treated with a mixture of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfanyl)-3-quinolinecarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethylsulfanyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(Ethylsulfanyl)-3-quinolinecarboxylic acid.
Reduction: 2-(Ethylsulfanyl)-3-quinolinecarbinol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Ethylsulfanyl)-3-quinolinecarbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound valuable in biological studies.
Medicine: It serves as a precursor for the development of potential therapeutic agents.
Industry: Used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfanyl)-3-quinolinecarbaldehyde depends on its specific application. In medicinal chemistry, quinoline derivatives often interact with biological targets such as enzymes or receptors. The ethylsulfanyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
2-(Methylsulfanyl)-3-quinolinecarbaldehyde: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
2-(Ethylsulfanyl)-4-quinolinecarbaldehyde: Similar structure but with the aldehyde group at the 4-position.
2-(Ethylsulfanyl)-3-quinolinecarboxylic acid: Oxidized form of the aldehyde group.
Uniqueness
2-(Ethylsulfanyl)-3-quinolinecarbaldehyde is unique due to the specific positioning of the ethylsulfanyl and aldehyde groups, which can influence its reactivity and biological activity
Properties
IUPAC Name |
2-ethylsulfanylquinoline-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c1-2-15-12-10(8-14)7-9-5-3-4-6-11(9)13-12/h3-8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQAPHLHWYOHDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=CC=CC=C2C=C1C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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